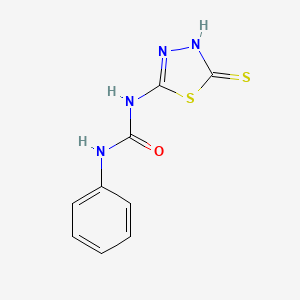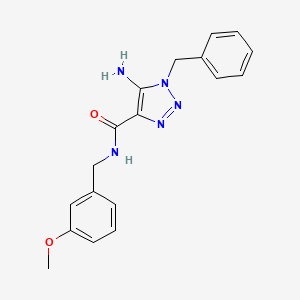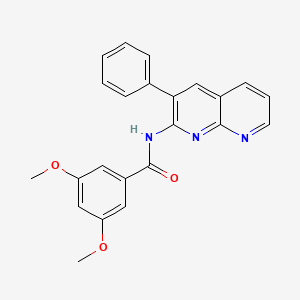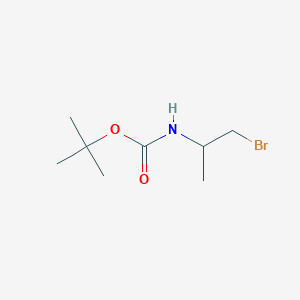![molecular formula C7H10ClN3 B2513763 3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1556166-13-2](/img/structure/B2513763.png)
3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine” is a heterocyclic compound . It is a derivative of pyrazolo[1,5-a]pyrimidine, which is a fused nitrogen-containing heterocyclic ring system . This class of compounds has been the subject of research due to their biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. One approach involves the reaction of appropriate β-enaminone with 5-amino-pyrazole derivatives . The reaction proceeds under ultrasonic-assisted conditions, leading to good yields .
Molecular Structure Analysis
The molecular weight of “3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine” is 171.63 . Its molecular formula is C7H10ClN3 .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Applications De Recherche Scientifique
Synthesis and Characterization :
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a compound closely related to 3-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine, has been synthesized and characterized. It serves as an intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which have potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Chemical Reactivity :
- The study of chemical and electrochemical reduction of various pyrazolo[1,5-a]pyrimidines reveals different outcomes based on the reducing agent used. Sodium borohydride generally leads to tetrahydro compounds, while lithium aluminum hydride yields dihydro derivatives (Bellec & Lhommet, 1995).
- In another study, the chemical reactivity and physical properties of allopurinol, a pyrazolo[3,4-d]pyrimidine, were investigated. The study provided insights into the stability and tautomeric forms of allopurinol derivatives (Bergmann, Frank, & Neiman, 1979).
Biological Activities :
- A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. This study contributes to understanding the structure-activity relationship of these compounds (Rahmouni et al., 2016).
- Pyrazolo[3,4-d]pyrimidines have also been studied for their antiviral and antitumor activities. For instance, pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides exhibited significant activity against certain viruses and tumor cells in vitro (Ugarkar et al., 1984).
Regioselective Synthesis :
- A study on regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrates the versatility and tunability in synthesizing pyrazolo[1,5-a]pyrimidine derivatives (Drev et al., 2014).
- The synthesis of highly substituted pyrazolo[1,5-a]pyrimidines under ultrasound irradiation was explored, highlighting a novel methodology for their preparation (Buriol et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVAMNBDQYAFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCNC2=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2513680.png)
![N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B2513681.png)





![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2513690.png)


![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2513695.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate](/img/structure/B2513698.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2513701.png)
![4-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2513703.png)